4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol
Description
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol (CAS: 331460-87-8) is a benzothiazole derivative featuring a 1,3-dithiolane ring, methoxy group, and nitro substituent on a phenolic backbone. Its molecular weight is 273.32 g/mol, with a purity of 90% in commercial samples . Its synthesis involves the condensation of nitrovaniline (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) with ethanedithiol to form the dithiolane-protected intermediate, followed by further functionalization .
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S2/c1-15-8-5-6(10-16-2-3-17-10)4-7(9(8)12)11(13)14/h4-5,10,12H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUOXVLFBJQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C2SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol typically involves the reaction of 2-methoxy-6-nitrophenol with 1,2-ethanedithiol in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a dithiolane ring, which is a common method for introducing sulfur-containing heterocycles into organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the methoxy group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol has several scientific research applications:
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential as an insecticide, particularly as a neonicotinoid insecticide.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. For example, as a neonicotinoid insecticide, it targets the nicotinic acetylcholine receptors (nAChR) in insects, leading to overstimulation and eventual paralysis . The dithiolane ring and nitro group play crucial roles in binding to the receptor and exerting its effects.
Comparison with Similar Compounds
Structural Analogues in Benzothiazole Derivatives
The compound is part of a series of 2-aryl benzothiazoles (Table 1). Key structural analogues include:
Key Findings :
- The dithiolane group in 3d enhances solubility compared to halogenated derivatives (e.g., 3c) but reduces antitubercular potency (MIC: 3.12 µg/mL vs. 1.56 µg/mL for 3c) .
- 3d exhibits dual functionality: moderate antitubercular activity and notable antioxidant capacity due to the electron-rich dithiolane ring .
Comparison with Schiff Base Analogues
Schiff bases derived from nitrovaniline (e.g., 4-{(E)-[(4-aryl)imine]methyl}-2-methoxy-6-nitrophenol) share the 2-methoxy-6-nitrophenol backbone but replace the dithiolane group with an imine (-C=N-) linkage (Table 2) .
Key Findings :
- Schiff bases exhibit strong fluorescence due to extended conjugation, whereas 3d lacks fluorescence but shows higher thermal stability .
- The dithiolane group in 3d provides redox-active sulfur atoms, contributing to its antioxidant activity, a feature absent in Schiff bases .
Physicochemical Properties
3d has distinct physicochemical characteristics compared to analogues:
Key Findings :
- 3d ’s dithiolane ring improves solubility in DMSO compared to fluorinated derivatives like 3c .
- Schiff bases are less stable due to hydrolytic cleavage of the imine bond, whereas 3d ’s dithiolane group enhances shelf-life .
Key Findings :
- 3d ’s synthesis is more labor-intensive due to dithiolane protection-deprotection steps but avoids hazardous fluorination reagents .
Biological Activity
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dithiolane ring , which is integral to its biological activity. The presence of the methoxy and nitro groups on the phenolic structure enhances its reactivity and interaction with biological targets.
This compound primarily interacts with nicotinic acetylcholine receptors (nAChR) in insects, functioning as a neonicotinoid insecticide . This interaction leads to overstimulation of the nervous system, resulting in paralysis and death of the target insect.
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Studies
- Insecticidal Efficacy : A study demonstrated that this compound effectively killed various insect species at low concentrations. This positions it as a potential candidate for agricultural pest control.
- Toxicological Assessment : Research indicated that while the compound is effective against pests, it poses risks for non-target organisms due to its irritant properties. Further studies are needed to evaluate its environmental impact.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₁O₃S₂ |
| Molecular Weight | 229.30 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Causes skin and eye irritation |
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-methoxy-6-nitrophenol with 1,2-ethanedithiol in the presence of a catalyst such as zinc chloride. This reaction forms the dithiolane ring essential for its biological activity.
Applications
The compound is being explored for various applications:
- Agricultural Insecticide : Due to its efficacy against pests.
- Research Tool : Investigated for studying enzyme interactions due to its unique structural features.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
